1,2,3,6-Tetrahydropyridine-6-carboxylic acid
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Overview
Description
1,2,3,6-Tetrahydropyridine-6-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a six-membered ring containing one nitrogen atom and a carboxylic acid group at the sixth position. Tetrahydropyridines, including this compound, have garnered significant interest due to their presence in both natural products and synthetic pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyridine-6-carboxylic acid can be synthesized through various methods. One common approach involves the acid-promoted condensation of N-[(Z)-3-iodoallyl]-aminoacetaldehydes and hydrazine hydrate, followed by palladium-catalyzed asymmetric intramolecular hydrazone-type Heck reactions. This method provides allylic diazenes that rapidly undergo stereospecific denitrogenative [1,5]-sigmatropic rearrangement, yielding 3-substituted tetrahydropyridines with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ continuous flow reactors and advanced catalytic systems to facilitate efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydropyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form, piperidine-6-carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine-6-carboxylic acid derivatives.
Reduction: Piperidine-6-carboxylic acid.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
1,2,3,6-Tetrahydropyridine-6-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a lead compound in drug discovery and design, particularly for its potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1,2,3,6-tetrahydropyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, and other proteins. For example, it may inhibit cyclooxygenase-2 (COX-2) activity, leading to anti-inflammatory effects. Additionally, it can interact with estrogen receptors, influencing hormonal pathways .
Comparison with Similar Compounds
1,2,3,6-Tetrahydropyridine-6-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: Differing in the position of the carboxylic acid group.
2,3,4,5-Tetrahydropyridine: Another structural isomer with distinct chemical properties.
Piperidine-6-carboxylic acid: The fully saturated analog of this compound.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique reactivity and biological activity compared to its isomers and analogs.
Properties
Molecular Formula |
C6H9NO2 |
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Molecular Weight |
127.14 g/mol |
IUPAC Name |
1,2,3,6-tetrahydropyridine-6-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1,3,5,7H,2,4H2,(H,8,9) |
InChI Key |
BDVMBNMDMYJOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C=C1)C(=O)O |
Origin of Product |
United States |
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